![molecular formula C6H15N3O B15096178 2,6-Diaminohexanamide](/img/structure/B15096178.png)
2,6-Diaminohexanamide
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Overview
Description
2,6-Diamino-Hexanoic Acid Amide is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of alpha amino acids and is characterized by the presence of two amino groups attached to a hexanoic acid amide backbone
Synthetic Routes and Reaction Conditions:
Direct Amide Coupling: One of the straightforward methods for synthesizing 2,6-Diamino-Hexanoic Acid Amide involves the direct coupling of carboxylic acids and amines using diphenylsilane with N-methylpyrrolidine.
Two-Step Hydrogenation: Another method involves the two-step hydrogenation of 2-oximino-6-nitrohexanamide.
Industrial Production Methods: Industrial production methods for 2,6-Diamino-Hexanoic Acid Amide typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.
Types of Reactions:
Oxidation: 2,6-Diamino-Hexanoic Acid Amide can undergo oxidation reactions, typically involving the amino groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the amino groups or the amide group, leading to a variety of products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Hydrogen gas (H₂) in the presence of catalysts.
Substitution Reagents: Halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
2,6-Diaminohexanamide is used in scientific research for various applications:
- Enzyme Activity Assays It serves as a substrate in assays that measure the activity of dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V).
- Biochemical Studies The compound is used to study enzyme kinetics and inhibition, offering insights into the catalytic mechanisms of peptidases.
- Medical Research This compound is used to develop diagnostic assays for diseases involving peptidase activity, such as certain cancers and metabolic disorders.
Use as Protein Kinase C Inhibitor
2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) is a protein kinase C (PKC) inhibitor .
- NPC 15437 interacts with the regulatory portion of the enzyme and displays selectivity towards PKC compared to PKA or myosin light chain kinase .
- NPC 15437 increases the nuclear accumulation of daunorubicin and enhances the cytotoxicity of etoposide and vincristine in drug-resistant cells .
- It inhibits the binding of [3H]-azidopine to P-glycoprotein (Pgp) in isolated membrane vesicles .
- Experiments have shown that the protein kinase C activator phorbol-12-myristate 12-acetate partially reverses the effect of NPC 15437, suggesting that NPC 15437 exerts its effects through protein kinase C .
Use in Nanomaterials
Mechanism of Action
The mechanism of action of 2,6-Diamino-Hexanoic Acid Amide involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but it is known to interact with pituitary adenylate cyclase-activating polypeptide in humans .
Comparison with Similar Compounds
Lysine: 2,6-Diamino-Hexanoic Acid Amide is structurally similar to lysine, an essential amino acid.
Alpha Amino Acid Amides: Other compounds in this class include derivatives of other amino acids, such as alanine and glycine amides
Uniqueness: What sets 2,6-Diamino-Hexanoic Acid Amide apart is its specific arrangement of amino groups and the hexanoic acid amide backbone, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
2,6-Diaminohexanamide, also known as NPC 15437, is a compound that has garnered attention due to its unique structural properties and potential biological activities. Its molecular structure features two amino groups and a hexanamide backbone, which can interact with various biological targets. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's amino groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the presence of hydrophobic regions allows for interactions with lipid membranes, which can affect cellular processes such as signal transduction and metabolic pathways.
Key Mechanisms
- Receptor Modulation : this compound may modulate receptor activity, influencing pathways related to appetite regulation and neuroprotection.
- Enzyme Interaction : The compound has been shown to inhibit protein kinase C (PKC), which plays a critical role in various signaling pathways involved in cell growth and differentiation .
- Cellular Accumulation : Research indicates that treatment with NPC 15437 increases the nuclear accumulation of certain drugs in cancer cells, enhancing their efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. Notably:
- Cancer Cell Lines : NPC 15437 has been shown to enhance the accumulation of anthracycline drugs in P-glycoprotein-expressing cancer cells, leading to increased cytotoxicity .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter receptors.
In Vivo Studies
Limited in vivo studies have begun to explore the pharmacological effects of this compound. These studies are crucial for understanding its therapeutic potential and safety profile.
Case Study 1: Cancer Treatment
In a study assessing the effects of NPC 15437 on drug accumulation in cancer cells, researchers found that treatment significantly increased the nuclear uptake of daunorubicin and enhanced the cytotoxic effects of etoposide and vincristine. This suggests that NPC 15437 could be a valuable adjunct in cancer therapies by overcoming drug resistance mechanisms .
Case Study 2: Neuroprotection
A preliminary investigation into the neuroprotective effects of this compound indicated that it may influence pathways involved in neuronal survival under stress conditions. However, further research is needed to validate these findings and elucidate the underlying mechanisms.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure Features | Biological Activity |
---|---|---|
NPC 15437 (this compound) | Two amino groups; hexanamide backbone | PKC inhibition; enhanced drug accumulation in cancer cells |
Hexanamide Derivatives | Varying alkyl chains; different functional groups | Variable; often focused on lipid interactions |
Lisdexamfetamine | Amphetamine derivative; prodrug | Stimulant effects; appetite suppression |
Potential Applications
Given its biological activity, this compound holds promise for several applications:
- Cancer Therapy : As an adjunct to enhance drug delivery and efficacy.
- Neuroprotective Agent : Potential use in neurodegenerative diseases.
- Medicinal Chemistry : Further exploration could lead to novel therapeutic agents based on its structure.
Properties
IUPAC Name |
2,6-diaminohexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLAGBDJVHRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.